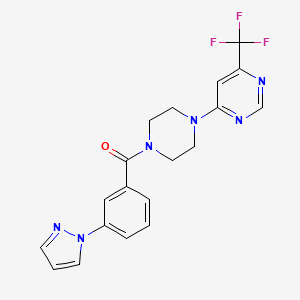

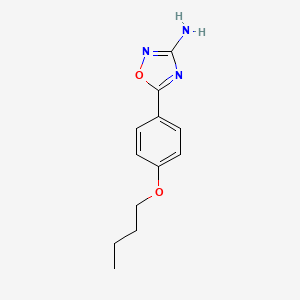

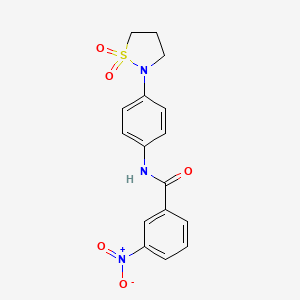

(3-(1H-pyrazol-1-yl)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(3-(1H-pyrazol-1-yl)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone" is a chemical entity that appears to be a derivative of pyrazole and pyrimidine, which are heterocyclic aromatic organic compounds. Pyrazole derivatives are known for their central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. Some of these derivatives also exhibit antipsychotic effects . Pyrimidine derivatives, on the other hand, have shown excellent in vitro antitumor activity, as well as antimicrobial and antioxidant activities .

Synthesis Analysis

The synthesis of related pyrazole derivatives involves the use of enaminonitriles as precursors for the formation of various pyrazole and pyrimidine derivatives . The synthesis process can lead to a variety of compounds with different substituents, which can significantly affect their biological activity. For instance, the compound (5-Amino-1-ethyl-3-methyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone was found to be highly active against pentylenetetrazole-induced convulsions .

Molecular Structure Analysis

Density functional theory (DFT) calculations have been employed to investigate the equilibrium geometry of novel phenylpyrazolo[1,5-a]pyrimidin-6-yl)methanone derivatives. These calculations help in understanding the structure-activity relationship (SAR) by correlating biological activity with quantum chemical properties such as total energy, energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and Mulliken atomic charges .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole and pyrimidine derivatives are crucial for determining the final biological activity of the compounds. The introduction of different functional groups through these reactions can lead to a wide range of biological activities, from central nervous system depressants to compounds with antitumor, antimicrobial, and antioxidant properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of functional groups such as trifluoromethyl groups can affect the compound's lipophilicity, which in turn can influence its ability to cross biological membranes and its overall bioavailability. The electronic properties determined by DFT calculations, such as HOMO and LUMO energies, can provide insights into the reactivity and stability of the compounds .

科学的研究の応用

Antimicrobial and Antifungal Activities

Novel pyrazole and isoxazole derivatives, including compounds structurally related to the chemical , have been synthesized and evaluated for their potential antibacterial and antifungal properties. These compounds showed promising activity against a variety of bacterial strains such as S. aureus, E. coli, B. subtilis, P. aeruginosa, S. pyogenes, and fungal strains including T. viride, A. flavus, A. brasillansis, and C. albicans. This suggests their potential as leads for the development of new antimicrobial agents (Sanjeeva, Narendra, & Venkata, 2022).

Anticancer Activity

A library of anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates was synthesized and tested for anticancer activity in cervical cancer cells, showcasing antiproliferative effects. These compounds induced cell-cycle arrest and promoted apoptosis through the activation of the p53 pathway, which is noteworthy since p53 protein degradation is a common mechanism employed by cancer cells to evade apoptosis. The study identifies these conjugates as potential therapeutic agents for treating cancers with low levels of p53, such as cervical cancer (Kamal et al., 2012).

Anticonvulsant Potential

An anticonvulsant agent named Epimidin, with a core structure related to our compound of interest, was subjected to an HPLC method development and validation study for the determination of related substances. This work underscores the importance of such compounds in the development of new drugs to treat convulsive disorders, showcasing their potential beyond antimicrobial and anticancer applications (Severina et al., 2021).

Antibacterial and Antifungal Derivatives

Further expanding on antimicrobial applications, a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones were synthesized and showed significant antibacterial and antifungal activities, comparable to standard drugs like ciprofloxacin and fluconazole. These findings highlight the versatility of this compound's framework for generating effective antimicrobial agents (Kumar et al., 2012).

特性

IUPAC Name |

(3-pyrazol-1-ylphenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N6O/c20-19(21,22)16-12-17(24-13-23-16)26-7-9-27(10-8-26)18(29)14-3-1-4-15(11-14)28-6-2-5-25-28/h1-6,11-13H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYYKIMNTJGSPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2530147.png)

![6-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B2530148.png)

![3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2530149.png)

![1-(1,3-benzoxazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2530159.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2530163.png)

![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2530165.png)